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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and evaluation of

IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase

Domain 9 (ADAM9), in preclinical xenograft mouse models. The information compiled is based

on publicly available preclinical data.

Introduction to IMGC936
IMGC936 is an investigational ADC composed of a humanized monoclonal antibody targeting

ADAM9, site-specifically conjugated to the maytansinoid payload DM21 via a stable cleavable

linker.[1][2] ADAM9 is a transmembrane protein overexpressed in various solid tumors with

limited expression in normal tissues, making it an attractive target for ADC therapy.[2][3]

IMGC936 has demonstrated potent antitumor activity in both cell line-derived xenograft (CDX)

and patient-derived xenograft (PDX) models.[4][5] The antibody component of IMGC936 has

been engineered with a YTE mutation to extend its plasma half-life.[3][5]

Mechanism of Action
Upon intravenous administration, the antibody component of IMGC936 binds to ADAM9 on the

surface of tumor cells.[1] Following binding, the ADC-ADAM9 complex is internalized, and the

maytansinoid payload is released within the cell.[1] The released payload disrupts microtubule

dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[1] IMGC936 has also
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been shown to induce bystander killing, where the released payload can diffuse into

neighboring antigen-negative tumor cells and induce their death.[4][5]

Quantitative Data Summary
The following tables summarize the in vivo efficacy of IMGC936 in various xenograft models

based on preclinical studies.

Table 1: Antitumor Activity of Single-Dose IMGC936 in Cell Line-Derived Xenograft (CDX)

Models

Xenograft
Model

Cancer Type
IMGC936 Dose
(mg/kg)

Tumor Growth
Inhibition (%)

Observations

HPAF-II
Pancreatic

Adenocarcinoma
10 92

Significant tumor

growth inhibition.

EBC-1

Non-Small Cell

Lung Squamous

Carcinoma

10
Not explicitly

stated

Complete and

durable

remissions

observed.

MDA-MB-231
Triple-Negative

Breast Cancer
Not specified

Not explicitly

stated

Data not

available

SNU-5
Gastric

Carcinoma
Not specified

Not explicitly

stated

Data not

available

SW48
Colorectal

Adenocarcinoma
Not specified

Not explicitly

stated

Data not

available

NCI-H1975

Non-Small Cell

Lung

Adenocarcinoma

Not specified
Not explicitly

stated

Data not

available

Data compiled from publicly available preclinical study results.[4]

Table 2: Antitumor Activity of IMGC936 in Patient-Derived Xenograft (PDX) Models
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Cancer Type
Number of Models
Tested

IMGC936 Dose Response Rate

Non-Small Cell Lung

Cancer (Adeno)
86 Not specified Not available

Non-Small Cell Lung

Cancer (Squamous)
18 Not specified Not available

Gastric Cancer 15 Not specified Not available

Pancreatic Cancer 20 Not specified Not available

Colorectal Cancer 15 Not specified Not available

Ovarian Cancer 18 Not specified Not available

Triple-Negative Breast

Cancer
20 Not specified Not available

Data on specific response rates in PDX models are not detailed in the provided search results.

The table reflects the number of models evaluated in preclinical studies.[6]

Experimental Protocols
Protocol 1: Establishment of Subcutaneous Cell Line-
Derived Xenograft (CDX) Models
This protocol outlines the general procedure for establishing subcutaneous CDX models.

Specific cell numbers and mouse strains may need to be optimized for different cell lines.

Materials:

Human cancer cell line expressing ADAM9

Immunocompromised mice (e.g., CD-1 Nude, Athymic Nude, or SCID mice)

Cell culture medium and supplements

Phosphate-buffered saline (PBS), sterile
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Matrigel (optional, can enhance tumor take rate)

Syringes and needles (e.g., 27-30 gauge)

Calipers for tumor measurement

Procedure:

Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient

number of cells are obtained.

Cell Preparation: a. Harvest cells using standard trypsinization methods. b. Wash the cells

with sterile PBS. c. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel

at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection). Keep cells on

ice.

Cell Implantation: a. Anesthetize the mouse using an approved method. b. Subcutaneously

inject the cell suspension (typically 100-200 µL) into the flank of the mouse.

Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors

are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per

week. c. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x

Length) / 2.[7] d. Randomize mice into treatment groups when tumors reach a predetermined

size (e.g., 100-200 mm³).

Protocol 2: Administration of IMGC936 in Xenograft
Models
This protocol describes the preparation and intravenous administration of IMGC936.

Materials:

IMGC936

Vehicle control: 10 mmol/L sodium succinate, 9% (w/v) sucrose, 0.01% polysorbate-20, pH

4.7.[4][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://cdn.clinicaltrials.gov/large-docs/74/NCT04622774/SAP_001.pdf
https://aacrjournals.org/mct/article/21/7/1047/705308/Preclinical-Evaluation-of-IMGC936-a-Next
https://www.researchgate.net/publication/360403652_Preclinical_Evaluation_of_IMGC936_a_Next-Generation_Maytansinoid-based_Antibody-drug_Conjugate_Targeting_ADAM9-expressing_Tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-targeting control ADC (optional, e.g., an ADC with the same linker-payload but an

antibody that does not bind to targets in the mouse).[4]

Sterile syringes and needles for intravenous injection.

Procedure:

IMGC936 Preparation: a. Reconstitute or dilute IMGC936 to the desired concentration using

the vehicle. b. Prepare the vehicle control and non-targeting control ADC in the same

manner.

Administration: a. For single-dose studies, administer a single intravenous (IV) injection of

IMGC936 via the tail vein. Doses in preclinical studies have ranged from 1.25 to 10 mg/kg.[4]

b. For multi-dose studies, a repeated dosing schedule (e.g., once weekly or every two

weeks) may be employed, though specific preclinical multi-dose schedules for IMGC936 are

not detailed in the provided results. Clinical trial protocols have explored dosing every 3

weeks (Schedule A) or a more frequent initial dosing followed by a less frequent schedule

(Schedule B).[7][9] c. Administer the vehicle control and non-targeting control ADC to the

respective control groups using the same volume and route of administration.

Monitoring: a. Monitor tumor growth as described in Protocol 1. b. Monitor the body weight of

the mice 2-3 times per week as an indicator of toxicity. c. Observe the general health of the

animals daily.

Data Analysis: a. Plot the mean tumor volume ± SEM for each treatment group over time. b.

Calculate the percentage of tumor growth inhibition (TGI) at the end of the study. c.

Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the

differences between treatment groups.

Protocol 3: In Vivo Bystander Effect Assessment
(Conceptual Protocol)
While a specific in vivo bystander effect protocol for IMGC936 is not available, this conceptual

protocol is based on general methods used for other ADCs.

Materials:
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Two cancer cell lines: one ADAM9-positive and one ADAM9-negative. The ADAM9-negative

cell line should be engineered to express a reporter gene (e.g., luciferase or a fluorescent

protein) for easy tracking.

Immunocompromised mice.

IMGC936 and control articles.

In vivo imaging system (for luciferase or fluorescent protein detection).

Procedure:

Cell Preparation and Implantation: a. Prepare a mixed cell suspension containing a defined

ratio of ADAM9-positive and ADAM9-negative (reporter-expressing) cells. b. Co-implant the

cell mixture subcutaneously into mice as described in Protocol 1.

Treatment: a. Once tumors are established, treat the mice with IMGC936 or a control (e.g.,

vehicle or a non-targeting ADC that does not induce bystander killing).

Monitoring and Analysis: a. Monitor the growth of the ADAM9-negative tumor cell population

using the in vivo imaging system. A reduction in the signal from the reporter-expressing cells

in the IMGC936-treated group compared to the control group would indicate a bystander

effect. b. Monitor the total tumor volume using calipers.
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Caption: IMGC936 mechanism of action from cell surface binding to apoptosis.
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Caption: Simplified ADAM9 signaling pathway in cancer.
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Caption: Workflow for IMGC936 administration in xenograft mouse models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sorting nexin 9 (SNX9) regulates levels of the transmembrane ADAM9 at the cell surface -
PMC [pmc.ncbi.nlm.nih.gov]

2. macrogenics.com [macrogenics.com]

3. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug
Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. adcreview.com [adcreview.com]

6. macrogenics.com [macrogenics.com]

7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

8. researchgate.net [researchgate.net]

9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

To cite this document: BenchChem. [Application Notes and Protocols for IMGC936
Administration in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248023#imgc936-administration-in-xenograft-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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